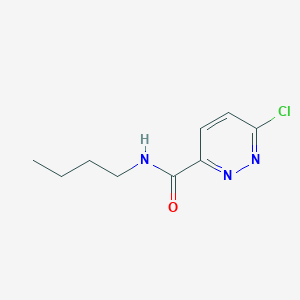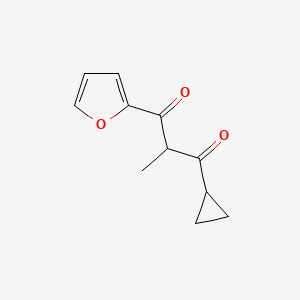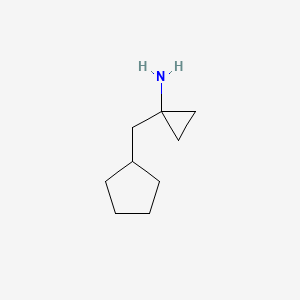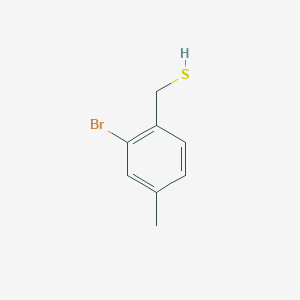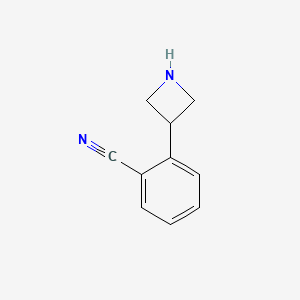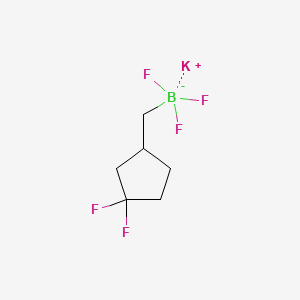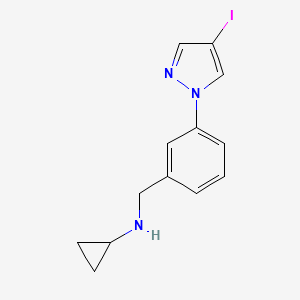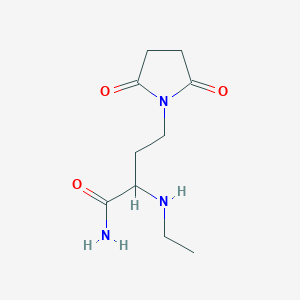![molecular formula C14H17ClFNO4 B13628956 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a chiral center at the 3-position, and a substituted phenyl ring with chlorine and fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Chiral Center: The chiral center at the 3-position is introduced through asymmetric synthesis or chiral resolution techniques.
Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms using appropriate reagents and conditions, such as chlorination and fluorination reactions.
Coupling Reactions: The Boc-protected amine is coupled with the substituted phenyl ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents, sulfonating agents, or halogenating agents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: HNO3, H2SO4, Br2, Cl2
Hydrolysis: HCl, NaOH, H2O
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, halogenated derivatives
Hydrolysis: Carboxylic acids, amines
科学的研究の応用
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the Boc protecting group and the substituted phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms provides distinct electronic and steric effects, making this compound a valuable tool in various research applications.
特性
分子式 |
C14H17ClFNO4 |
|---|---|
分子量 |
317.74 g/mol |
IUPAC名 |
(3S)-3-(4-chloro-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
FVQLAORQXPFNJI-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Cl)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)



